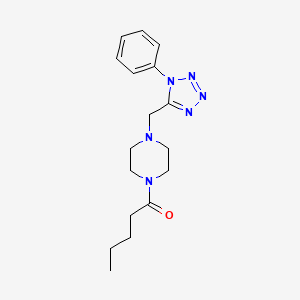

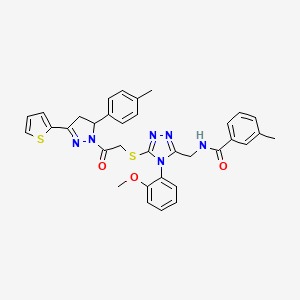

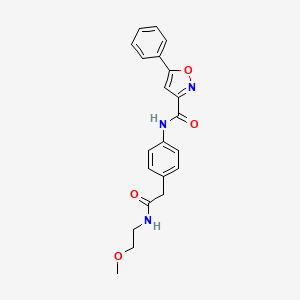

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Tetrazolylpiperazine involves the condensation of 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene (L) with 1,4,5,8-naphthalenetetracarboxylic dianhydride (A). The reaction proceeds in an ethanol solution, resulting in the formation of the target compound. The reaction conditions, stoichiometry, and purification methods are crucial for obtaining high yields and purity .

Molecular Structure Analysis

Tetrazolylpiperazine’s crystal structure reveals a monoclinic arrangement with specific unit cell parameters. The asymmetric unit contains two main components, as shown in the crystallographic data. The fractional atomic coordinates and isotropic displacement parameters provide insights into the spatial arrangement of atoms within the crystal lattice. The compound’s molecular geometry influences its physical and chemical properties .

Chemical Reactions Analysis

Tetrazolylpiperazine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination with metal ions. Its tetrazole group serves as a versatile functional handle for further derivatization. Researchers have explored its reactivity in the context of drug design and material science .

Aplicaciones Científicas De Investigación

Click Chemistry and Bioconjugation

The aliphatic ketone group in this compound can participate in click reactions. Click chemistry is widely used in proteomics, nucleic acid research, and drug discovery. Researchers have employed tetrazoles in bioconjugation studies .

Enzyme Inhibition Studies

Due to its ability to bind to enzymes through hydrogen bonding, 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one has been investigated for its inhibitory effects on various enzymes. These studies may lead to the development of enzyme-specific inhibitors .

Computational Chemistry

In silico studies, including molecular docking, help predict the compound’s interactions with biological targets. Researchers use computational tools to understand its binding affinity and mode of action .

Antibacterial and Antitubercular Activities

Derivatives of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one have been screened for antibacterial and antitubercular properties. These investigations contribute to the search for new therapeutic agents .

Propiedades

IUPAC Name |

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-2-3-9-17(24)22-12-10-21(11-13-22)14-16-18-19-20-23(16)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNPACNONPKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)

![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)